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Abstract

Methyl 2-(3-oxopiperazin-2-yl)acetate is a heterocyclic compound featuring a piperazinone
core, a structure of significant interest in medicinal chemistry. The piperazine scaffold is a
component of numerous FDA-approved drugs, valued for its ability to impart favorable
pharmacokinetic properties.[1][2] This technical guide provides a comprehensive overview of
the molecular structure, physicochemical properties, a plausible synthetic route, and the
potential biological significance of Methyl 2-(3-oxopiperazin-2-yl)acetate. Due to the limited
availability of direct experimental data for this specific molecule in peer-reviewed literature, this
guide combines established data from public databases with analogous experimental protocols
and predictive analyses to serve as a foundational resource for researchers.

Molecular Structure and Chemical Properties

Methyl 2-(3-oxopiperazin-2-yl)acetate possesses a central 3-oxopiperazine ring with a methyl
acetate group attached at the second position. The structural details and key chemical
identifiers are summarized below.
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Identifier Value Source

methyl 2-(3-oxopiperazin-2-

IUPAC Name [1]
yl)acetate

Molecular Formula C7H12N20s3 [1]

Molecular Weight 172.18 g/mol [1]

Canonical SMILES COC(=0)CC1C(=O)NCCN1 [1]
IPEHBEGTVNYMPV-

InChl Key [1]

UHFFFAOYSA-N

CAS Number 89852-17-5 [1]

Physicochemical Properties

The following table summarizes key computed and available physical properties. The
compound is expected to be a solid at room temperature.[3]

Property Value Source
Molecular Weight 172.18 g/mol [1]
XLogP3 -1.2 [1]
Hydrogen Bond Donor Count 2 [1]
Hydrogen Bond Acceptor

C);untg p 4 4]
Rotatable Bond Count 3 [4]
Exact Mass 172.08479225 Da [1]
Topological Polar Surface Area  75.7 A2 [4]
Physical State Solid [3]

Synthesis of Methyl 2-(3-oxopiperazin-2-yl)acetate
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While a specific, detailed experimental protocol for the synthesis of Methyl 2-(3-oxopiperazin-
2-yl)acetate is not extensively documented in the available literature, a plausible and efficient
synthetic route can be devised based on the well-established reaction between 1,2-diamines
and dialkyl esters of acetylenedicarboxylic acid or related C4-dielectrophiles. The following
protocol is a proposed method for its synthesis.

Proposed Experimental Protocol: Synthesis via
Condensation Reaction

This protocol describes the cyclocondensation reaction of ethylenediamine with dimethyl 2-
formylsuccinate, followed by intramolecular amidation.

Materials:

e Ethylenediamine

o Dimethyl 2-formylsuccinate

¢ Methanol (MeOH)

o Glacial Acetic Acid (AcOH)

e Sodium borohydride (NaBHa4) or Hydrogen (Hz2) with a suitable catalyst (e.g., Pd/C)
e Anhydrous Sodium Sulfate (Na2SOa)
¢ Dichloromethane (DCM)

o Ethyl Acetate (EtOAC)

e Hexanes

Procedure:

¢ Reductive Amination: In a round-bottom flask, dissolve dimethyl 2-formylsuccinate (1
equivalent) in methanol. Add ethylenediamine (1.1 equivalents) dropwise at room
temperature. After stirring for 1-2 hours, cool the reaction mixture to 0 °C and add sodium
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borohydride (1.5 equivalents) portion-wise. Alternatively, the imine intermediate can be
reduced via catalytic hydrogenation.

o Work-up and Extraction: After the reaction is complete (monitored by TLC), quench the
reaction by the slow addition of water. Remove the methanol under reduced pressure.
Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers,
wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the
crude diamine intermediate.

o Cyclization (Lactamization): Dissolve the crude intermediate in a high-boiling point solvent
such as toluene or xylene. Heat the mixture to reflux for 12-24 hours to facilitate
intramolecular cyclization and the formation of the 3-oxopiperazine ring. The reaction can be
monitored by TLC for the disappearance of the starting material.

 Purification: After cooling to room temperature, remove the solvent under reduced pressure.
The resulting crude product can be purified by column chromatography on silica gel using a
gradient of ethyl acetate in hexanes to yield the pure Methyl 2-(3-oxopiperazin-2-
yl)acetate.

Experimental Workflow Diagram:
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Synthesis Workflow
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Proposed workflow for the synthesis of Methyl 2-(3-oxopiperazin-2-yl)acetate.
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Spectroscopic Data (Predicted)

As experimental spectra are not readily available, the following tables provide predicted
spectroscopic data based on the known molecular structure. These predictions can serve as a
guide for the characterization of the synthesized compound.
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~172 C=0 (ester)

~ 168 C=0 (amide)

~55 OCHs

~ 50 CH (piperazinone ring)
~ 45 CHz (piperazinone ring)
~43 CHz (piperazinone ring)
~35 CHz2 (acetate side chain)
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ELeﬂmie_d_Mass_Sp_e_cir_QmemLQata (ED)

Interpretation

172.08 [M]* (Molecular lon)
141.07 [M - OCHs]*

113.08 [M - COOCH3s]*

85.06 [Piperazinone fragment]*

Predicted IR Spectroscopy Data

Wavenumber (cm~?) Interpretation

~ 3300-3400 N-H stretch (amine and amide)
~ 2850-3000 C-H stretch (aliphatic)

~ 1735 C=0 stretch (ester)

~ 1680 C=0 stretch (amide, lactam)
~1200-1250 C-O stretch (ester)

Biological Activity and Signaling Pathways

While there is no specific biological activity data for Methyl 2-(3-oxopiperazin-2-yl)acetate in
the public domain, the piperazine and piperazinone scaffolds are known to be
pharmacologically active.[2] Derivatives of these core structures have been investigated for a
wide range of therapeutic applications, including as antimicrobial, anticancer, anti-inflammatory,
and central nervous system agents.[2][5][6]

The biological effects of many piperazine-containing drugs are mediated through their
interaction with various receptors, ion channels, and enzymes. For instance, many
neurologically active piperazine derivatives target G-protein coupled receptors (GPCRS) such
as serotonin and dopamine receptors.[7]

Representative Signaling Pathway: GPCR Modulation
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The following diagram illustrates a generalized signaling pathway that could be modulated by a
piperazine-based compound acting as a GPCR antagonist. This is a representative pathway
and has not been experimentally confirmed for Methyl 2-(3-oxopiperazin-2-yl)acetate.
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Generalized GPCR signaling pathway potentially modulated by piperazine derivatives.
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Conclusion

Methyl 2-(3-oxopiperazin-2-yl)acetate is a molecule with a privileged scaffold that holds
potential for further investigation in drug discovery and development. This guide has provided a
summary of its known properties, a plausible synthetic route, and predicted analytical data to
aid researchers in its synthesis and characterization. While experimental data on its biological
activity is currently lacking, the known pharmacological profiles of related piperazine and
piperazinone derivatives suggest that it could be a valuable starting point for the development
of novel therapeutic agents. Further experimental studies are warranted to elucidate its precise
biological functions and potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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